Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17717424
InChI: InChI=1S/C13H20N2O2/c1-13(2,3)11-10(12(16)17-4)15-8-6-5-7-9(15)14-11/h5-8H2,1-4H3
SMILES:
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC17717424

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate -

Specification

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name methyl 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C13H20N2O2/c1-13(2,3)11-10(12(16)17-4)15-8-6-5-7-9(15)14-11/h5-8H2,1-4H3
Standard InChI Key IAKHDYGSOBTTIO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(N2CCCCC2=N1)C(=O)OC

Introduction

Structural and Chemical Properties

The molecular architecture of methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate features a bicyclic imidazo[1,2-a]pyridine system fused with a partially saturated pyridine ring. The tert-butyl group at the 2-position introduces steric bulk, which influences reactivity and binding interactions, while the methyl ester at the 3-position enhances solubility and serves as a handle for further derivatization.

Crystallographic and Spectroscopic Data

While the crystal structure of the exact compound remains unreported, analogous tert-butyl-substituted imidazo-pyridines crystallize in orthorhombic systems (space group Pbca) with unit cell parameters a=9.4795(7)A˚,b=10.7585(10)A˚,c=18.8783(13)A˚a = 9.4795(7) \, \text{Å}, b = 10.7585(10) \, \text{Å}, c = 18.8783(13) \, \text{Å} . Key bond lengths and angles align with typical imidazo-pyridine derivatives, confirming the stability of the fused ring system. Nuclear magnetic resonance (NMR) spectra for related compounds reveal distinct proton environments: the tert-butyl group appears as a singlet at ~1.4 ppm (9H), while the methyl ester resonates at ~3.8 ppm (3H) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H20N2O2\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight236.31 g/mol
IUPAC NameMethyl 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Canonical SMILESCC(C)(C)C1=C(N2CCCCC2=N1)C(=O)OC
SolubilitySoluble in chloroform, DMSO, ethyl acetate

Synthesis and Optimization

Multi-Step Organic Synthesis

The synthesis of methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves a three-step sequence:

  • Condensation: Reaction of 2-aminopyridine with a ketone or aldehyde to form an imine intermediate.

  • Cyclization: Intramolecular cyclization under acidic or catalytic conditions to construct the imidazo ring.

  • Esterification: Introduction of the methyl ester group via nucleophilic acyl substitution .

Copper catalysts, such as Cu(OTf)2_2 or CuI, are frequently employed to facilitate cyclization, with yields improving under microwave irradiation (60–70%) compared to conventional heating (40–50%) .

Table 2: Comparative Synthesis Conditions

CatalystSolventTemperature (°C)Yield (%)
Cu(OTf)2_2DCE11056–64
Pd(OAc)2_2Toluene10045–50
CuIToluene11050–55

Mechanistic Insights

A proposed mechanism involves the formation of a copper-ketenimine intermediate (B) following nucleophilic attack on a ynamide precursor (A). Intramolecular cyclization generates a six-membered metallacycle (C), which undergoes reductive elimination to yield the final product . This pathway underscores the critical role of Cu(I) in stabilizing reactive intermediates.

Related Compounds and Structure-Activity Relationships

Table 3: Comparative Analysis of Imidazo[1,2-a]Pyridine Derivatives

CompoundSubstituentsBiological Activity
2-Phenylimidazo[1,2-a]pyridinePhenyl at C2Antiviral (IC50_{50} = 0.8 µM)
3-Nitroimidazo[1,2-a]pyridineNitro at C3Antifungal (MIC = 4 µg/mL)
2-tert-Butylimidazo[4,5-b]pyridinetert-Butyl at C2Crystallographic model

Structural modifications at the C2 and C3 positions significantly alter bioactivity. The tert-butyl group enhances metabolic stability, while electron-withdrawing groups (e.g., nitro) improve antimicrobial potency .

Future Research Directions

  • Pharmacokinetic Profiling: Investigations into oral bioavailability and plasma clearance are needed to assess therapeutic potential .

  • Dual Inhibitor Design: Combining PI3K and mTOR inhibition in a single molecule could mitigate drug resistance in oncology .

  • Radiolabeling Applications: Carbon-11 labeled analogs may enable positron emission tomography (PET) imaging of PI3K/mTOR activity in tumors .

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